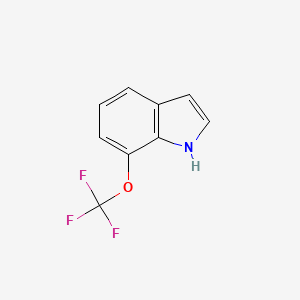

7-(trifluoromethoxy)-1H-indole

Description

7-(Trifluoromethoxy)-1H-indole (CAS: 396075-91-5) is a fluorinated indole derivative with the molecular formula C₉H₆F₃NO and a molecular weight of 201.15 g/mol. The compound features a trifluoromethoxy (-OCF₃) substituent at the 7-position of the indole scaffold, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs . Storage recommendations specify keeping the compound sealed at 2–8°C to maintain stability, with hazard classifications including H302 (harmful if swallowed) and H315 (skin irritation) . Notably, some suppliers have discontinued this compound, which may limit its accessibility .

Properties

IUPAC Name |

7-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-3-1-2-6-4-5-13-8(6)7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWNXBVHASKIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624964 | |

| Record name | 7-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396075-91-5 | |

| Record name | 7-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethoxy)-1H-indole typically involves the introduction of the trifluoromethoxy group into the indole framework. One common method is the trifluoromethoxylation of a pre-formed indole derivative. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a suitable catalyst . Another approach involves the direct trifluoromethoxylation of indole using electrophilic trifluoromethoxylating agents like Umemoto’s reagent .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes. One such method includes the use of continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity of the final product . The choice of reagents and catalysts is crucial to optimize the cost and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can target the indole ring or the trifluoromethoxy group, leading to partially or fully reduced products.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 7-(trifluoromethoxy)-1H-indole as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain substituted indoles, including those with a trifluoromethoxy group, showed significant inhibition of cell proliferation in breast cancer models .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. It has been reported that this compound exhibits inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell membranes.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Studies have indicated that compounds with similar structures can mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases . This opens avenues for further research into its use in treating conditions such as Alzheimer's disease.

Trifluoromethylation Reactions

This compound serves as a valuable intermediate in trifluoromethylation reactions. The trifluoromethoxy group can be utilized to introduce trifluoromethyl groups into various substrates, enhancing their biological activity and stability. A detailed procedure for synthesizing derivatives through trifluoromethylation has been documented, showcasing the versatility of this compound in organic synthesis .

Development of Fluorinated Pharmaceuticals

The incorporation of fluorine into pharmaceutical compounds often enhances their metabolic stability and bioavailability. This compound is being explored as a scaffold for developing fluorinated drugs, where the trifluoromethoxy group plays a crucial role in modulating pharmacokinetic properties .

Organic Electronics

Due to its unique electronic properties, this compound is being studied for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into device architectures can improve efficiency and stability .

Coatings and Polymers

In materials science, the incorporation of this compound into polymer matrices is being explored for creating advanced coatings with enhanced chemical resistance and durability. The fluorinated moiety contributes to lower surface energy and improved hydrophobicity, making it ideal for protective coatings in various industrial applications .

Case Study: Anticancer Properties

A notable case study involved the synthesis and evaluation of a series of indole derivatives based on this compound against human cancer cell lines. The results indicated that specific modifications to the indole core significantly enhanced cytotoxicity compared to unmodified compounds. This study underscores the importance of structural optimization in drug development .

Case Study: Synthesis Methodology

Another case study focused on optimizing synthetic routes for producing this compound derivatives. Various reaction conditions were tested to maximize yield and purity, leading to the identification of an efficient protocol utilizing microwave-assisted synthesis techniques. This advancement demonstrates the potential for scaling up production for further research and development .

Mechanism of Action

The mechanism of action of 7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . This can lead to more effective inhibition of enzymes or modulation of receptor activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Key Observations :

Substituent Position and Type :

- The 7-position substitution is common among analogs (e.g., -Cl in compound 77, -CF₃ in methyl ester derivatives) . The -OCF₃ group in the target compound provides greater steric bulk and electron-withdrawing effects compared to halogens (-Cl, -F) or methoxy (-OCH₃) groups, influencing reactivity and binding affinity .

- Functional Groups : Carboxylic acid (-COOH) or ester (-COOCH₃) groups at C2/C3 (e.g., in compounds from and ) enhance polarity, making them suitable for further derivatization or as intermediates in drug synthesis .

Biological Activity :

- 5-Fluoro-1H-indole-2,3-dione derivatives exhibit anti-interleukin-1 activity , highlighting the importance of dione moieties in modulating biological targets .

- In contrast, this compound’s applications are less well-documented but inferred to involve transglutaminase inhibition or agrochemical development based on structural analogs (e.g., 7-chloro-3-(difluoromethyl)-1H-indole in ) .

Fluorinated derivatives often require specialized reagents (e.g., CuI-catalyzed click chemistry for triazole-substituted indoles in ) .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Select Compounds

Key Observations :

- NMR Trends : Aromatic protons in indole derivatives typically resonate between 7.0–8.5 ppm , with downfield shifts observed for electron-withdrawing groups (e.g., -OCF₃, -CF₃) .

- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 345.09 for compound 77 vs. 345.0910 observed) , ensuring synthetic accuracy.

Biological Activity

7-(Trifluoromethoxy)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group at the 7-position of the indole ring. This modification enhances its lipophilicity and biological activity, making it a valuable scaffold in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine synthesis pathway. Studies indicate that it can exhibit selective inhibition with an IC50 value below 100 μM, suggesting its utility in targeting metabolic pathways associated with cancer .

- Receptor Modulation : Research indicates that this compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways. This interaction can lead to functional selectivity, which is crucial for developing drugs with fewer side effects .

Biological Activity Overview

The compound has demonstrated a range of biological activities, including:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain derivatives exhibited IC50 values as low as 0.01 µM against IL-1 receptor-dependent responses, indicating potent anti-inflammatory and anticancer properties .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it may inhibit bacterial growth effectively, although further studies are needed to elucidate the specific mechanisms involved .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | IC50 Range |

|---|---|---|

| Anticancer | Inhibition of IL-1R-dependent responses | 0.01 - 0.09 µM |

| Antimicrobial | Inhibition of bacterial growth | Not specified |

| Neuroprotective | Reduction of oxidative stress | Not specified |

Case Study: Anticancer Activity

In a recent study focusing on the anticancer properties of derivatives based on this compound, compounds were synthesized and evaluated for their inhibitory effects on various cancer cell lines. The lead compounds demonstrated significant cytotoxicity with IC50 values in the nanomolar range, highlighting their potential as therapeutic agents against cancer .

Q & A

Basic: What are the key synthetic strategies for preparing 7-(trifluoromethoxy)-1H-indole derivatives?

Answer:

The synthesis of this compound derivatives often involves:

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents at the indole nitrogen. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole reacts with alkynes in PEG-400/DMF with CuI catalysis, yielding triazole-linked derivatives (42% yield after chromatography) .

- Cross-Coupling Reactions : Suzuki-Miyaura couplings for aryl functionalization. Derivatives like 7-(furan/thiophen-yl)-1H-indole are synthesized using tris(dibenzylideneacetone)dipalladium(0) and aryl boronic acids, though yields vary (5–75%) depending on steric and electronic factors .

- Halogenation : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) to generate intermediates for further functionalization .

Advanced: How can researchers optimize reaction conditions to improve yields in trifluoromethoxy-substituted indole synthesis?

Answer:

Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates and stabilize Cu(I) catalysts in CuAAC reactions .

- Catalyst Tuning : Ligand-assisted catalysis (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) improves cross-coupling efficiency in low-yield reactions (e.g., 5% for thiophene derivatives) .

- Temperature Control : Prolonged reaction times (12–24 hours) at 50–80°C ensure complete conversion in multi-step syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity (e.g., FAB-HRMS for derivatives) .

- X-ray Crystallography : Resolves crystal packing and substituent orientation in solid-state studies .

Advanced: How does the trifluoromethoxy group influence the electronic properties and reactivity of indole derivatives?

Answer:

The trifluoromethoxy (-OCF₃) group:

- Electron-Withdrawing Effect : Reduces electron density at the indole core, directing electrophilic substitution to the 4- and 6-positions .

- Metabolic Stability : Enhances resistance to oxidative degradation compared to methoxy (-OCH₃) groups, as observed in antitubercular imidazo-oxazine derivatives .

- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability in bioactive analogs .

Advanced: What methodologies are recommended for analyzing contradictory biological activity data in trifluoromethoxy-indole derivatives?

Answer:

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., THP-1 macrophages) to confirm intracellular efficacy trends .

- SAR Analysis : Compare substituent effects; e.g., 7-(trifluoromethoxy) vs. 7-methyl analogs in imidazo-oxazines show divergent MIC values against M. tuberculosis .

- Computational Modeling : Density functional theory (DFT) predicts electronic interactions influencing target binding (e.g., TRPC4/5 inhibition) .

Basic: What are the common challenges in achieving regioselectivity during functionalization of this compound?

Answer:

- Steric Hindrance : The bulky -OCF₃ group at C-7 directs electrophiles to C-5 or C-3 positions, complicating C-4 substitutions .

- Competing Pathways : Cross-coupling reactions may yield byproducts (e.g., di-substituted indoles) unless stoichiometry is tightly controlled .

Advanced: How can computational chemistry aid in predicting the bioactivity of novel this compound analogs?

Answer:

- Molecular Docking : Simulate binding to targets like TRPC4/5 channels or M. tuberculosis Ddn enzyme, prioritizing analogs with favorable interaction energies .

- QSAR Models : Corrogate substituent properties (e.g., Hammett σ values for -OCF₃) with MIC values to guide synthetic prioritization .

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data for trifluoromethoxy-indole-based therapeutics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.